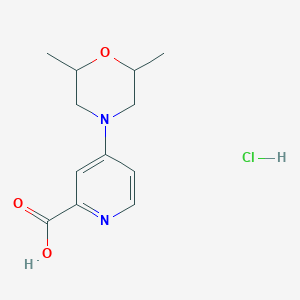

4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid hydrochloride

説明

4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a 2,6-dimethylmorpholine moiety at position 2. Morpholine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their conformational flexibility and hydrogen-bonding capabilities .

特性

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-8-6-14(7-9(2)17-8)10-3-4-13-11(5-10)12(15)16;/h3-5,8-9H,6-7H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBQZINOBOANLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Overview and Key Synthetic Challenges

The target compound features a pyridine core substituted at position 2 with a carboxylic acid group and at position 4 with a 2,6-dimethylmorpholine moiety. Key challenges include:

Retrosynthetic Analysis and Proposed Pathways

Disconnection Strategy

The molecule can be dissected into two primary components:

- Pyridine-2-carboxylic acid (or its protected derivative).

- 2,6-Dimethylmorpholine .

Retrosynthetic pathways suggest two plausible approaches:

- Pathway A : Direct coupling of preformed 2,6-dimethylmorpholine to a functionalized pyridine intermediate.

- Pathway B : In situ construction of the morpholine ring on a pyridine scaffold.

Pathway A: Stepwise Assembly via Nucleophilic Aromatic Substitution

Synthesis of 4-Chloropyridine-2-carboxylic Acid

A starting point involves the preparation of 4-chloropyridine-2-carboxylic acid. This intermediate can be synthesized via:

- Chlorination of pyridine-2-carboxylic acid using phosphorus oxychloride (POCl₃) under reflux conditions.

- Protection of the carboxylic acid as a methyl ester to prevent side reactions during subsequent steps.

Morpholine Coupling

The 4-chloro substituent undergoes nucleophilic aromatic substitution (NAS) with 2,6-dimethylmorpholine. Key considerations:

- Catalytic systems : Copper(I) iodide or palladium catalysts enhance reactivity in electron-deficient aromatic systems.

- Solvent and temperature : Reactions typically proceed in DMF or DMSO at 80–120°C for 12–24 hours.

Example protocol :

4-Chloropyridine-2-methyl ester (1.0 equiv), 2,6-dimethylmorpholine (1.2 equiv), CuI (0.1 equiv), K₂CO₃ (2.0 equiv)

DMF, 100°C, 18 h → 4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-methyl ester (Yield: 65–75%)

Ester Hydrolysis and Salt Formation

The methyl ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH, followed by precipitation of the hydrochloride salt:

4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-methyl ester + 6M HCl (excess)

Reflux, 4 h → 4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid hydrochloride (Yield: 85–90%)

Pathway B: Cyclization-Based Synthesis

Pyridine Ring Construction via Hantzsch-like Reaction

A four-component reaction assembles the pyridine core with pre-installed substituents:

- Components : Ethyl acetoacetate (carboxylic acid precursor), ammonium acetate, 2,6-dimethylmorpholine-4-carbaldehyde.

- Conditions : Acetic acid, 80°C, 12 h.

Advantages :

- Single-pot formation of the pyridine ring.

- Direct incorporation of the morpholine group.

Limitations :

- Low regiocontrol necessitates rigorous purification.

Optimization and Scalability Considerations

Morpholine Synthesis

2,6-Dimethylmorpholine is synthesized via:

Diethanolamine + Acetic anhydride → 2,6-Diacetylmorpholine

LiAlH₄ reduction → 2,6-Dimethylmorpholine (Yield: 70%)

化学反応の分析

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

科学的研究の応用

4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

作用機序

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to three structurally related molecules from the provided evidence:

Key Observations:

- Core Heterocycles: The target compound contains a pyridine ring, whereas others feature piperidine (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) or pyrimidine (e.g., ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate) cores .

- Functional Groups : The carboxylic acid group in the target compound distinguishes it from ester-containing analogs (e.g., the pyrimidine derivative in ). This group may influence solubility, reactivity, or binding affinity in biological systems.

- Morpholine Substituents : The 2,6-dimethylmorpholine moiety in the target compound introduces steric hindrance compared to simpler morpholine derivatives like 4-(2-chloroethyl)morpholine hydrochloride .

Limitations of Available Data

- Molecular Weight and Stability : Critical physicochemical data (e.g., solubility, melting point) for the target compound are absent in the evidence.

- Biological Activity: No direct studies comparing the pharmacological profiles of these compounds were identified.

生物活性

4-(2,6-Dimethylmorpholin-4-yl)pyridine-2-carboxylic acid hydrochloride, with the CAS number 1052546-71-0, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and its role as a catalyst in synthetic processes.

- Molecular Formula : C12H16N2O3•HCl

- Molecular Weight : 272.73 g/mol

- Appearance : White to light yellow powder or crystal

- Purity : >95% (HPLC)

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these strains range from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and 1–4 μg/mL for Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 - 0.25 |

| Enterococcus faecalis | <0.03125 - 0.25 |

| Klebsiella pneumoniae | 1 - 4 |

| Acinetobacter baumannii | 1 - 4 |

The compound's mechanism involves dual inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription .

Enzyme Inhibition

The compound has been characterized as a dual inhibitor of DNA gyrase and topoisomerase IV, both crucial for bacterial DNA processes. This dual action not only enhances its antibacterial efficacy but also reduces the likelihood of resistance development in bacteria .

Catalytic Activity

In addition to its antibacterial properties, the compound has been investigated for its role as a catalyst in organic synthesis. Specifically, it has been used in the green synthesis of pyrazolo[3,4-b]quinolinones, demonstrating significant catalytic efficiency . The reaction times were notably short (2–10 minutes), showcasing its potential in facilitating rapid chemical transformations while being environmentally friendly .

Study on Antibacterial Efficacy

A study conducted on the efficacy of various derivatives of pyridine-based compounds highlighted the effectiveness of this compound against resistant strains. The researchers utilized in vitro assays to determine MIC values and assessed the compound's ability to inhibit bacterial growth effectively.

Synthesis Applications

Another research focused on using this compound as a catalyst for synthesizing complex organic molecules. The study demonstrated that using this compound not only improved yields but also allowed for the recycling of the catalyst up to four times without significant loss in activity .

Q & A

Q. What advanced purity analysis methods are critical for regulatory-grade material?

- Methodological Answer : Implement:

- HPLC-UV/ELSD with orthogonal columns (C18 and HILIC) to separate polar/non-polar impurities.

- ICP-MS for heavy metal residue quantification (e.g., Pd in cross-coupled products).

- Chiral chromatography (e.g., CHIRALPAK® columns) to confirm enantiomeric excess in stereospecific syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。